Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing aromatic ring, and a chromenylidene moiety, which is a derivative of chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens like bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Biological Activity
Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N2O5S with a molecular weight of 518.6 g/mol. The structure includes a chromene moiety and a benzothiophene unit, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |
A549 (Lung Cancer) | 10.8 | Inhibition of proliferation |
The anticancer activity of this compound has been attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It causes arrest in the G1 phase, preventing cancer cells from proliferating.
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, it reduces tumor microenvironment inflammation.
Case Studies and Experimental Findings
In a notable study published in the British Journal of Pharmacology, the compound was tested on various cancer cell lines. The results confirmed its efficacy in reducing cell viability significantly compared to control groups.
Case Study: MCF-7 Cell Line
In vitro experiments revealed that treatment with the compound resulted in:
- Reduction in viability by 65% after 24 hours.
- Increased levels of pro-apoptotic proteins , indicating activation of apoptotic pathways.
Additional Pharmacological Effects
Beyond its anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Antioxidant Properties : The compound demonstrated significant free radical scavenging activity in assays.
Table 2: Summary of Other Biological Activities
Activity Type | Observed Effect |
---|---|
Antimicrobial | Effective against E. coli and S. aureus |
Antioxidant | Scavenging activity comparable to ascorbic acid |
Properties
Molecular Formula |
C28H26N2O6S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 2-[(Z)-[7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26N2O6S/c1-3-35-28(33)24-20-6-4-5-7-23(20)37-27(24)30-26-21(14-16-8-11-18(31)15-22(16)36-26)25(32)29-17-9-12-19(34-2)13-10-17/h8-15,31H,3-7H2,1-2H3,(H,29,32)/b30-26- |
InChI Key |
FKDXCUBJKKJXQR-BXVZCJGGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=C(O3)C=C(C=C4)O)C(=O)NC5=CC=C(C=C5)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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